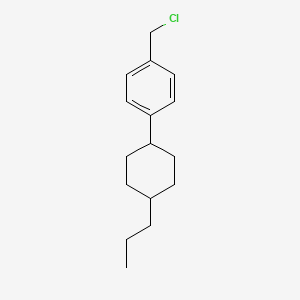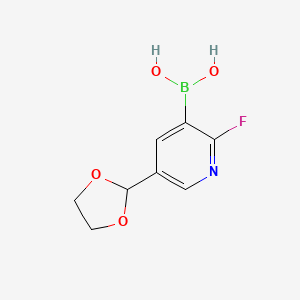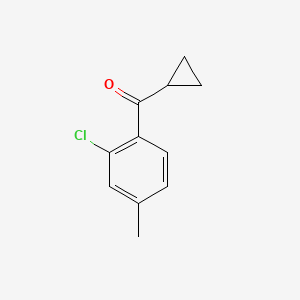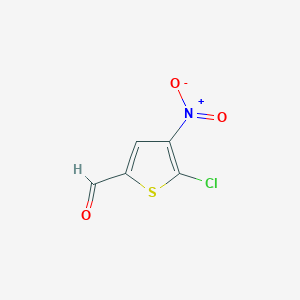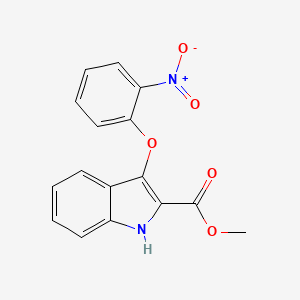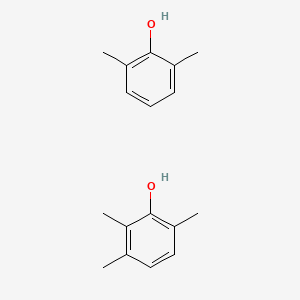
Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol
描述
Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol is a synthetic resin, also known as a special phenolic resin or petroleum resin. This compound is characterized by its high thermal resistance, chemical stability, and mechanical strength. It is insoluble in water and exhibits excellent resistance to acids, bases, and most solvents. Additionally, it has good electrical insulation properties .
准备方法
The compound is typically synthesized through a polymerization reaction. The specific preparation methods can vary, involving different reaction conditions and catalysts. Industrial production often employs gas-phase methylation of m-cresol with methanol at temperatures ranging from 300 to 460°C under normal pressure, using ortho-selective metal oxide catalysts . This reaction occurs in multitube reactors with a fixed catalyst.
化学反应分析
Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Polymerization: The polymerization process itself is a key reaction, involving the formation of long polymer chains from monomer units.
Common reagents and conditions used in these reactions include metal oxide catalysts for methylation and various oxidizing agents for oxidation reactions. The major products formed from these reactions include benzoquinones and hydroquinones.
科学研究应用
Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the development of materials with specific biological properties.
Medicine: Utilized in the production of medical devices and materials with high chemical resistance.
Industry: Widely used in corrosion-resistant coatings, plastics, adhesives, sealants, and composite materials. In the electronics industry, it serves as an insulating material, encapsulation material, and protective layer for electronic components. In the automotive industry, it is used as a corrosion-resistant layer for car paints and as an adhesive for large components.
作用机制
The mechanism of action of phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol involves its ability to form stable polymer chains through polymerization reactions. These polymer chains provide the compound with its unique properties, such as high thermal resistance, chemical stability, and mechanical strength. The molecular targets and pathways involved in its action are primarily related to its interaction with other chemical compounds during the polymerization process.
相似化合物的比较
Phenol, 2,3,6-trimethyl-, polymer with 2,6-dimethylphenol is unique due to its specific combination of thermal resistance, chemical stability, and mechanical strength. Similar compounds include:
Phenol-formaldehyde resins: These resins also exhibit high thermal resistance and mechanical strength but may differ in their chemical stability and specific applications.
Epoxy resins: Known for their excellent adhesive properties and chemical resistance, epoxy resins are used in a wide range of applications, including coatings and adhesives.
Polyurethane resins: These resins offer flexibility and durability, making them suitable for various industrial applications.
Each of these compounds has its unique properties and applications, but this compound stands out for its specific combination of properties that make it suitable for specialized applications in various industries .
属性
CAS 编号 |
58295-79-7 |
|---|---|
分子式 |
C17H22O2 |
分子量 |
258.35 g/mol |
IUPAC 名称 |
2,6-dimethylphenol;2,3,6-trimethylphenol |
InChI |
InChI=1S/C9H12O.C8H10O/c1-6-4-5-7(2)9(10)8(6)3;1-6-4-3-5-7(2)8(6)9/h4-5,10H,1-3H3;3-5,9H,1-2H3 |
InChI 键 |
KMLUZJQTMWDZLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)O.CC1=C(C(=C(C=C1)C)O)C |
相关CAS编号 |
58295-79-7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-[(S)-1-Hydroxyethyl]-2-pyridyl]ethanone](/img/structure/B8584154.png)
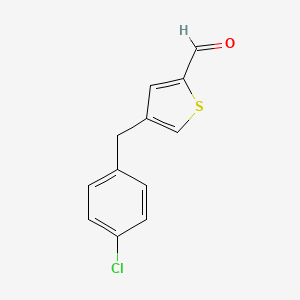
![4-{2-[(Pyridin-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B8584172.png)
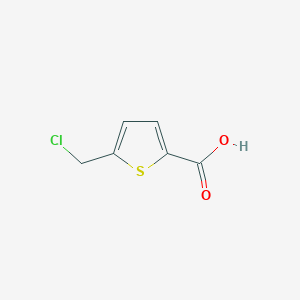
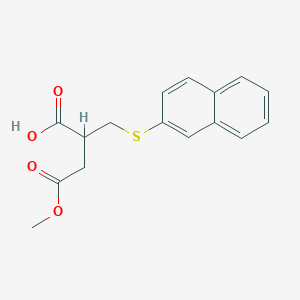
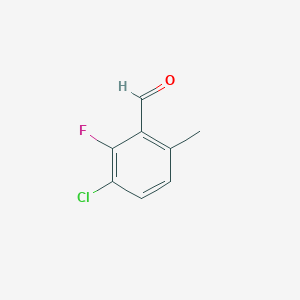
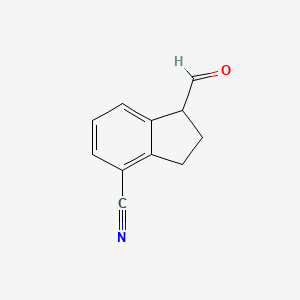
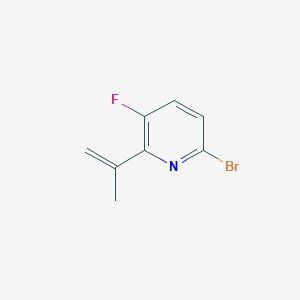
![6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8584190.png)
